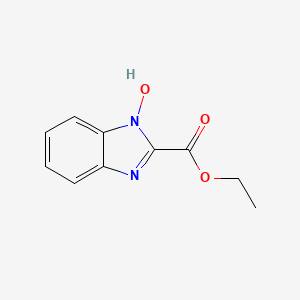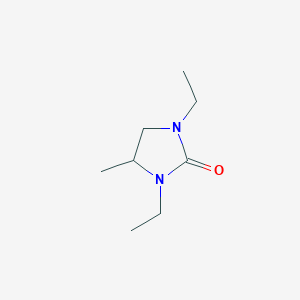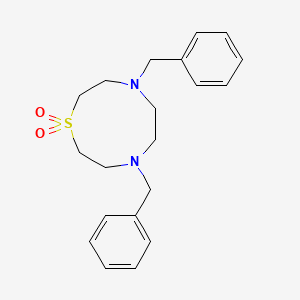
1H-Benzimidazole-2-carboxylic acid, ethyl ester, 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-2-carboxylic acid, ethyl ester, 3-oxide: is a heterocyclic compound that belongs to the benzimidazole family. . The structure of this compound consists of a benzimidazole ring fused with a carboxylic acid ester and an oxide group, making it a unique and versatile compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-2-carboxylic acid, ethyl ester, 3-oxide typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with ethyl glyoxalate in the presence of an oxidizing agent to form the desired benzimidazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benzimidazole-2-carboxylic acid, ethyl ester, 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex benzimidazole derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups, such as hydroxyl or amine groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions . The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzimidazole-2-carboxylic acid derivatives, while nucleophilic substitution can introduce various functional groups onto the benzimidazole ring, leading to a wide range of benzimidazole-based compounds .
Applications De Recherche Scientifique
1H-Benzimidazole-2-carboxylic acid, ethyl ester, 3-oxide has numerous scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-2-carboxylic acid, ethyl ester, 3-oxide involves its interaction with various molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, benzimidazole derivatives can inhibit the activity of enzymes involved in DNA replication, making them effective anticancer agents . Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
1H-Benzimidazole-2-carboxylic acid, ethyl ester, 3-oxide can be compared with other similar benzimidazole derivatives, such as:
1H-Benzimidazole-2-carboxylic acid: This compound lacks the ethyl ester and oxide groups, making it less versatile in certain chemical reactions.
1H-Benzimidazole-2-carboxamide: This derivative has an amide group instead of an ester, which can alter its chemical reactivity and biological activity.
1H-Benzimidazole-2-carboxylic acid, methyl ester: Similar to the ethyl ester derivative, but with a methyl group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
111730-64-4 |
|---|---|
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
ethyl 1-hydroxybenzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(13)9-11-7-5-3-4-6-8(7)12(9)14/h3-6,14H,2H2,1H3 |
Clé InChI |
CGWFLKJXBWRHGK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=CC=CC=C2N1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)


![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)

![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)







